N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-oxo-4H-chromene-2-carboxylic acid with 4-ethylphenylamine. The reaction is carried out under anhydrous conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dioxoisoindolin-2-yl)-N-(4-ethylphenyl)butanamide: Known for its anticonvulsant activity.
(E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide: Exhibits antibacterial and anticancer properties.
N-ethylhexedrone: A synthetic cathinone with stimulant effects.
Uniqueness
N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct biological activities
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H15NO3/c1-2-12-7-9-13(10-8-12)19-18(21)17-11-15(20)14-5-3-4-6-16(14)22-17/h3-11H,2H2,1H3,(H,19,21) |
InChI Key |
ILIUNSDGLIPAQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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